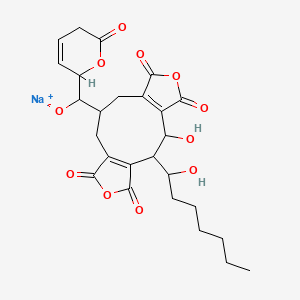

Rubratoxin B, monosodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Rubratoxin B, monosodium is a potent hepatotoxic mycotoxin produced by various Penicillium fungi . It has been implicated in human rubratoxicosis and is known for its cytotoxic properties, including the induction of apoptosis and inhibition of cell proliferation . This compound has significant implications for human health and has been the subject of various scientific studies.

Preparation Methods

Rubratoxin B, monosodium can be prepared through both synthetic and industrial methods. In laboratory settings, it is often extracted from cultures of Penicillium rubrum grown on natural substrates, semi-synthetic media, or glucose-mineral salts broth . The extraction process typically involves the use of solvents such as diethyl ether, ethyl acetate-benzene, ethanol, acetone, and acetonitrile, followed by purification using thin-layer chromatography and column chromatography . Industrial production methods involve the bioproduction of rubratoxin B from liquid cultures of Penicillium rubrum P-13, with a maximum yield of 874.7 mg of toxin per liter of medium attained in 21 days .

Chemical Reactions Analysis

Rubratoxin B, monosodium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, rubratoxin B has been shown to elicit antioxidative and DNA repair responses in mouse brain, indicating its involvement in oxidative stress pathways .

Scientific Research Applications

Rubratoxin B, monosodium has a wide range of scientific research applications. In chemistry, it is used to study the interactions between mycotoxins and various chemical reagents. In biology, it is used to investigate the cytotoxic effects of mycotoxins on different cell lines. In medicine, rubratoxin B is studied for its potential anticancer properties, as it has been shown to induce apoptosis in human hepatoma cells . Additionally, it is used in the food industry to understand the impact of mycotoxins on food safety and quality .

Mechanism of Action

The mechanism of action of rubratoxin B, monosodium involves its interaction with various molecular targets and pathways. It has been shown to inhibit (Na±K+)-ATPase activity, which is involved in the active transport of ions across cell membranes . This inhibition leads to disruptions in cellular ion balance and can result in cytotoxic effects. Additionally, rubratoxin B interferes with mitochondrial electron transport, leading to oxidative stress and damage to macromolecules .

Comparison with Similar Compounds

Rubratoxin B, monosodium is unique among mycotoxins due to its potent hepatotoxic and cytotoxic properties. Similar compounds include rubratoxin A, aflatoxin B1, and ochratoxin A . While these compounds share some toxicological properties, rubratoxin B is particularly notable for its ability to induce apoptosis and inhibit cell proliferation . This makes it a valuable compound for studying the mechanisms of mycotoxin-induced cytotoxicity and for developing potential therapeutic applications.

Properties

CAS No. |

25255-23-6 |

|---|---|

Molecular Formula |

C26H29NaO11 |

Molecular Weight |

540.5 g/mol |

IUPAC Name |

sodium;[2-hydroxy-3-(1-hydroxyheptyl)-5,7,13,15-tetraoxo-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-dien-10-yl]-(6-oxo-2,5-dihydropyran-2-yl)methanolate |

InChI |

InChI=1S/C26H29O11.Na/c1-2-3-4-5-7-15(27)20-18-13(23(31)36-25(18)33)10-12(21(29)16-8-6-9-17(28)35-16)11-14-19(22(20)30)26(34)37-24(14)32;/h6,8,12,15-16,20-22,27,30H,2-5,7,9-11H2,1H3;/q-1;+1 |

InChI Key |

KURIVZDHMLMUTR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C1C(C2=C(CC(CC3=C1C(=O)OC3=O)C(C4C=CCC(=O)O4)[O-])C(=O)OC2=O)O)O.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Chloro[(ethoxycarbonothioyl)sulfanyl]diphenylstannane](/img/structure/B14143073.png)

![1-[(11-methyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]propan-2-ol](/img/structure/B14143085.png)

methanone](/img/structure/B14143115.png)

![2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B14143123.png)

![4-[(3-Amino-2,4,6-trinitrophenyl)amino]benzoic acid](/img/structure/B14143137.png)

![N~1~-[2-(Pyridin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14143142.png)